molecular formula C17H24N2O3S B2436573 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide CAS No. 1428375-11-4

1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide

Cat. No. B2436573
CAS RN: 1428375-11-4
M. Wt: 336.45
InChI Key: GMHMTKALAZLXAU-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, also known as CPS-110, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of azetidine-3-carboxamide derivatives, which have been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Applications of Sulfinamides in N-Heterocycle Synthesis

Sulfinamides, closely related to sulfonamides, are pivotal in the stereoselective synthesis of amines and their derivatives. The extensive use of tert-butanesulfinamide demonstrates its significance in asymmetric synthesis, offering pathways to structurally diverse N-heterocycles. These heterocycles are core structures in many natural products and therapeutic agents, showcasing the compound's relevance in medicinal chemistry and drug development (Philip et al., 2020).

Sulfonamide Inhibitors: Medicinal Importance

Sulfonamide compounds have established themselves as a significant class of synthetic bacteriostatic antibiotics, used in treating bacterial infections and conditions caused by other microorganisms. Their medicinal significance extends to diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs, highlighting the versatility and therapeutic value of sulfonamide structures in addressing a broad spectrum of diseases (Gulcin & Taslimi, 2018).

Anticancer and Neuroprotective Applications

Glibenclamide, a drug related by function if not by structure, offers insights into the potential applications of similar compounds. Its role in reducing adverse neuroinflammation and improving outcomes after central nervous system injury suggests that derivatives of the compound being investigated could also have neuroprotective or anti-inflammatory effects. This underscores the potential for compounds with similar mechanisms to be used in treating neurological conditions or inflammation-associated injuries (Zhang et al., 2017).

Synthetic Routes for N-Heterocycles

Research on synthetic routes for 1,4-disubstituted 1,2,3-triazoles, a category that includes azetidine derivatives, underscores the chemical versatility and broad applicability of these compounds in drug discovery, bioconjugation, and material science. These compounds serve as key scaffolds in the development of new drugs and materials, demonstrating the critical role of innovative synthetic methods in expanding the utility of N-heterocyclic compounds (Kaushik et al., 2019).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-11-19(12-15)23(21,22)16-9-10-16/h2-6,13,15-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHMTKALAZLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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